molecular formula C11H10O4 B105294 4-Acetoxycinnamic acid CAS No. 15486-19-8

4-Acetoxycinnamic acid

Cat. No. B105294
CAS RN: 15486-19-8
M. Wt: 206.19 g/mol
InChI Key: BYHBHNKBISXCEP-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetoxycinnamic acid is an acetate ester obtained by the formal condensation of the hydroxy group of trans-4-coumaric acid with acetic acid . It is a member of cinnamic acids and a member of phenyl acetates . It is functionally related to a trans-4-coumaric acid .


Synthesis Analysis

The synthesis of 4-Acetoxycinnamic acid has been discussed in the context of the development of biobased functional materials using photoactive cinnamate derivatives . The use of cinnamic acid provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere . Cinnamic acids in the metabolic systems of plants and microorganisms have been extensively studied . These cinnamates are reactive to ultraviolet (UV) light, and polymers based on these acids exhibit unique properties . In another study, it was demonstrated that the catalytic activity of substrates including cinnamic acid and 4-acetoxycinnamic acid was remarkably elevated .


Molecular Structure Analysis

The molecular formula of 4-Acetoxycinnamic acid is C11H10O4 . The structure of 4-Acetoxycinnamic acid can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The molecular weight of 4-Acetoxycinnamic acid is 206.1947 g/mol .

Scientific Research Applications

Bioactive Properties and Potential Health Benefits

4-Acetoxycinnamic acid, also known as p-coumaric acid or 4-hydroxycinnamic acid, has garnered interest in scientific research due to its significant bioactive properties. Studies highlight its biological activities including antioxidant, anti-cancer, antimicrobial, antiviral, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities. It also shows potential mitigatory effects against diabetes, obesity, hyperlipidemia, and gout. These attributes primarily arise from its function as a precursor of other phenolic compounds found in plants, either in free or conjugated form (Pei, Ou, Huang, & Ou, 2016).

Cardio-Protective and Antioxidant Properties

Research has also shed light on the cardio-protective and antioxidant properties of compounds similar to 4-acetoxycinnamic acid, like caffeic acid and chlorogenic acid. These properties are linked to their effectiveness against disorders related to oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. The antioxidant capabilities of these compounds are instrumental in their biological activities, offering therapeutic potential in various health sectors (Agunloye et al., 2019).

Neuroprotective Activity

Significant interest has been shown in the potential neuroprotective activities of hydroxycinnamic derivatives, including ferulic and caffeic acids, which are structurally related to 4-acetoxycinnamic acid. Their ability to cross the blood-brain barrier makes them promising candidates for combating neurodegenerative disorders. The development of new compounds based on these acids aims to maximize their biological activity within the central nervous system, targeting oxidative damage associated with neurodegenerative diseases (Silva et al., 2015).

Therapeutic Applications in Metabolic Disorders

Hydroxycinnamic acid derivatives, which include 4-acetoxycinnamic acid, are recognized for their potential in managing lipid metabolism and obesity. These compounds exhibit strong antioxidant and anti-inflammatory properties, making them useful in experimental treatments for diabetes, hyperlipidemia, and obesity. They have been shown to influence adipose tissue behavior, reduce inflammation, and impact lipid profiles, suggesting their utility in treating obesity-related health complications (Alam et al., 2016).

Safety And Hazards

4-Acetoxycinnamic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants . It is not likely mobile in the environment due to its low water solubility . Spillage is unlikely to penetrate the soil .

Future Directions

The use of cinnamic acid, including 4-Acetoxycinnamic acid, provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere . This suggests a potential future direction for the application of 4-Acetoxycinnamic acid in the development of sustainable materials .

properties

IUPAC Name

(E)-3-(4-acetyloxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-8(12)15-10-5-2-9(3-6-10)4-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHBHNKBISXCEP-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxycinnamic acid

CAS RN

15486-19-8
Record name p-Acetoxycinnamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40967
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3-[4-(acetyloxy)phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-acetoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.905
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetoxycinnamic acid
Reactant of Route 2
Reactant of Route 2
4-Acetoxycinnamic acid
Reactant of Route 3
Reactant of Route 3
4-Acetoxycinnamic acid
Reactant of Route 4
Reactant of Route 4
4-Acetoxycinnamic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Acetoxycinnamic acid
Reactant of Route 6
Reactant of Route 6
4-Acetoxycinnamic acid

Citations

For This Compound
73
Citations
K Kimura, H Inoue, S Kohama, Y Yamashita… - …, 2003 - ACS Publications
… the polycondensation of (E)-4-acetoxycinnamic acid in various solvents. Polymerization in liquid … (E)-4-Acetoxycinnamic acid (ACA) was synthesized according to the previously reported …
Number of citations: 35 pubs.acs.org
X Zhu, H Li, J Ren, Y Feng, S Xue - Catalysts, 2023 - mdpi.com
… Using SC-6 cell catalyst, the decarboxylation activity of Fdc1 increased more than 20 times with cinnamic acid and 4-acetoxycinnamic acid as substrates. Furthermore, the reversible …
Number of citations: 0 www.mdpi.com
K Kimura, S Kohama, Y Yamashita, T Uchida… - polymer, 2003 - Elsevier
… POC microspheres were prepared by the polycondensation of (E)-4-acetoxycinnamic acid in liquid paraffin at 320 C. The microspheres were formed through the formation of …
Number of citations: 10 www.sciencedirect.com
M Dumaa, Y Gerelt-Od, S Javzan… - Mongolian Journal of …, 2015 - mongoliajol.info
3-methyl-1, 2, 3, 4-tetrahydroquinoline (1), 4-hydroxyisoquinoline (2), 4-(1E)-hydroxy-1-prophenyl)-2-methoxyphenol (3), 4-acetoxycinnamic acid (4), Songoramine (5), and Songorine (6…
Number of citations: 1 mongoliajol.info
JARP Sarma, GR Desiraju - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
… Yet 4-acetoxycinnamic acid (6), the crystal structure of which was determined in this work and which has almost the same C: H : 0 ratio as (5), adopts a non-j3 structure because the …
Number of citations: 29 pubs.rsc.org
S Kohama, M Muraoka, S Yamazaki, K Kimura - Sen'i Gakkaishi, 2008 - jstage.jst.go.jp
… Abstract :Microspheres of poly(p-oxycinnamoyl) (POC) were obtained by the polymerization of (E)-4acetoxycinnamic acid in aromatic solvent at 320℃ and a concentration of 1.5% …
Number of citations: 8 www.jstage.jst.go.jp
Y Hirai, S Kohama, S Yamazaki, K Kimura - Sen'i Gakkaishi, 2006 - jstage.jst.go.jp
… prepared by the polymerization of (E)-4-acetoxycinnamic acid (ACA) in liquid paraffin.[10] … -seeding polymerization of (E)-4-acetoxycinnamic acid in liquid paraffin. The diameter of the …
Number of citations: 9 www.jstage.jst.go.jp
MW Heaven, V Verheyen, A Cruickshank, K Wild… - Agricultural water …, 2012 - Elsevier
… The most concentrated compound detected in the irrigation drainage samples was 3-methoxy-4-acetoxycinnamic acid (1 μg/l). Cinnamic acids and their analogues are widely used …
Number of citations: 3 www.sciencedirect.com
DM Peterson, MJ Hahn, CL Emmons - Food chemistry, 2002 - Elsevier
… For Bp, 212 mg (1 mmol) of 4-acetoxycinnamic acid was refluxed with 1 ml thionyl chloride in 4 ml of CHCl 3 for 30 min. The solution was rotary-evaporated, and the residue was …
Number of citations: 249 www.sciencedirect.com
CH Buurman, LC Raiford - … of the Iowa Academy of Science, 1941 - scholarworks.uni.edu
… Condensation of vanillin with hippuric acid in presence of acetic anhydride gives a-benzoylamino-3-methoxy-4-acetoxycinnamic acid which, under the conditions of the experiment, …
Number of citations: 2 scholarworks.uni.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.